Buclizine - 82-95-1

Buclizine

Catalog Number: EVT-254422
CAS Number: 82-95-1
Molecular Formula: C28H33ClN2
Molecular Weight: 433.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Buclizine, chemically known as 1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride, is a synthetic compound belonging to the piperazine class of antihistamines. [, , ] It exhibits structural similarity to other antihistamines like cyclizine, meclizine, and hydroxyzine. [, ] Research exploring Buclizine focuses on its chemical properties, synthesis pathways, and potential therapeutic applications.

Future Directions
  • Investigating Novel Therapeutic Applications: Further research is needed to explore Buclizine's potential as a therapeutic agent, particularly regarding its interactions with TCTP and FAAH. [, ]
  • Developing Improved Formulations: Continued efforts are necessary to enhance Buclizine's solubility and bioavailability through innovative drug delivery systems. [, ]
  • Elucidating the Mechanism of Action: A deeper understanding of Buclizine's mechanism of action, particularly its interactions with specific molecular targets, is crucial for developing targeted therapies. [, ]
  • Exploring Synergistic Effects: Research should investigate the potential synergistic effects of Buclizine with other drugs, particularly in pain management and cancer treatment. [, ]

Cinnarizine

Relevance: Cinnarizine shares a structural resemblance with buclizine, both belonging to the benzhydrylpiperazine class of antihistamines. They exhibit similar pharmacological profiles, including antihistaminic and antiemetic effects. The continuous-flow multistep synthesis of both compounds, utilizing bulk alcohols as starting materials, has been investigated, highlighting their close relationship in synthetic chemistry. [] []

Cyclizine

Relevance: Cyclizine shares structural similarities with buclizine, both being members of the piperazine class of antihistamines. The continuous-flow multistep synthesis of cyclizine and its derivatives has been reported, drawing parallels to the synthetic approaches employed for buclizine. [] []

Meclizine

Relevance: Meclizine shares structural similarities with buclizine, both classified as benzhydrylpiperazine antihistamines. Studies exploring the thermodynamic protonation constant values of meclizine and buclizine in acetonitrile-water binary mixtures demonstrate their close chemical properties. [] []

Hydroxyzine

Relevance: Hydroxyzine is structurally similar to buclizine, both being piperazine derivatives. They share a common pharmacophore and exhibit comparable antihistaminic and antiemetic profiles. Research has investigated both compounds as potential tranquilizing agents, highlighting their overlapping clinical applications. [] [] []

Chlorcyclizine

Relevance: Chlorcyclizine, like buclizine, is a member of the benzhydrylpiperazine group of antihistamines. Their structural similarities result in comparable pharmacological profiles. Both compounds have been investigated for their anticonvulsant effects in rats, demonstrating shared therapeutic potential beyond their antihistaminic properties. [] []

Levocetirizine

Relevance: Although structurally distinct from buclizine, levocetirizine belongs to the same pharmacological class of antihistamines. A study developed a simultaneous determination method for various antihistamines, including buclizine and levocetirizine, in pharmaceutical formulations and human serum. This highlights the shared therapeutic context of these compounds despite their structural differences. []

Cetirizine

Relevance: Although structurally distinct from buclizine, cetirizine belongs to the same pharmacological class of antihistamines. They are both piperazine derivatives but differ in their side chains. A study examined the simultaneous determination of cetirizine and buclizine in pharmaceutical formulations, emphasizing their shared therapeutic context despite their structural differences. [] []

Flunarizine

Relevance: Although structurally distinct from buclizine, flunarizine shares the piperazine moiety, indicating a degree of structural similarity. Studies analyzing the electrochemical behavior of piperazine antihistamines have included both flunarizine and buclizine, suggesting potential commonalities in their electrochemical properties. [] []

Decloxizine

Relevance: Decloxizine shares structural similarities with buclizine, both belonging to the benzhydrylpiperazine class of antihistamines. A study highlighting a novel N-alkylation method for synthesizing hydroxyzine also successfully prepared decloxizine and buclizine. This suggests shared synthetic pathways and highlights their close chemical relationship. []

Lomerizine

Relevance: Although structurally distinct from buclizine, lomerizine shares the core piperazine moiety. The successful synthesis of lomerizine along with buclizine, using a novel N-alkylation method, emphasizes their shared synthetic pathways and suggests a close chemical relationship. []

Pyrilamine

Relevance: Though structurally different from buclizine, pyrilamine belongs to the same pharmacological class of first-generation antihistamines. A study developed a spectrophotometric method for determining both buclizine and pyrilamine in pharmaceutical formulations, highlighting their common applications and analytical challenges. [] []

Source and Classification

Buclizine is derived from piperazine, a cyclic compound that serves as a core structure for many pharmacologically active agents. It is classified under the following categories:

  • Antihistamines: Compounds that inhibit the action of histamine at the H1 receptor.
  • Antiemetics: Drugs that prevent nausea and vomiting.
  • Cholinergic antagonists: Substances that block the action of acetylcholine, contributing to its antiemetic effects.
Synthesis Analysis

Buclizine can be synthesized through various methods, typically involving multi-step synthetic routes. One notable synthesis involves the following steps:

  1. Formation of Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative, which serves as the backbone for buclizine.
  2. Alkylation: The piperazine is then alkylated with 4-chlorobenzyl and tert-butylbenzyl groups. This step is crucial as it introduces specific functional groups that enhance the compound's activity.
  3. Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate buclizine in its pure form.

Technical parameters such as temperature, pressure, and reaction time are critical during these steps to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular formula of buclizine is C28H33ClN2C_{28}H_{33}ClN_{2}, with a molecular weight of approximately 433.028 g/mol. Its structure features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Chlorophenyl Group: A phenyl ring substituted with a chlorine atom, enhancing its affinity for histamine receptors.
  • Tert-butyl Group: This bulky group contributes to the lipophilicity of the compound.

The stereochemistry of buclizine is significant, as it exists in chiral forms that may exhibit different pharmacological activities.

Chemical Reactions Analysis

Buclizine participates in several chemical reactions relevant to its pharmacological function:

  • Receptor Binding: Buclizine acts primarily by binding to H1 histamine receptors and muscarinic acetylcholine receptors in the central nervous system, inhibiting their activity.
  • Metabolism: In vivo, buclizine undergoes hepatic metabolism, where it may be converted into various metabolites that possess different biological activities.

Understanding these reactions is essential for predicting the drug's efficacy and safety profile.

Mechanism of Action

Buclizine exerts its effects through multiple mechanisms:

  • Histamine Receptor Antagonism: By blocking H1 receptors in the brain, buclizine reduces the excitability of neurons involved in the vomiting reflex.
  • Anticholinergic Activity: It also acts on muscarinic receptors, further diminishing signals that trigger nausea and vomiting. This dual action makes buclizine effective against motion sickness and other forms of nausea.
Physical and Chemical Properties Analysis

Buclizine exhibits several notable physical and chemical properties:

  • State: Liquid at room temperature.
  • Boiling Point: Approximately 218 °C.
  • Solubility: Very low water solubility (0.000246 mg/mL), indicating high lipophilicity.
  • LogP Value: 7.1, suggesting significant lipid solubility which aids in crossing biological membranes.

These properties influence its bioavailability and therapeutic effectiveness.

Applications

Buclizine has a variety of applications in medicine:

  • Motion Sickness Treatment: It is commonly prescribed for patients experiencing motion sickness due to travel or other stimuli.
  • Antiemetic Use: Effective in preventing nausea associated with chemotherapy or postoperative recovery.
  • Appetite Stimulation: Recent studies suggest potential use as an appetite stimulant in pediatric populations.
Historical Context and Evolution of Buclizine Research

Early Discovery and Initial Pharmacological Characterization

Buclizine, chemically designated as 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)(phenyl)methyl]piperazine, emerged from the piperazine-derivative antihistamine class developed during the mid-20th century. Stuart Pharmaceuticals secured initial FDA approval in 1957, positioning it as a therapeutic agent primarily targeting nausea, vomiting, and motion sickness [2] [3]. The compound's molecular architecture featured strategically positioned lipophilic groups (tert-butylbenzyl and chlorobenzhydryl moieties) that facilitated efficient blood-brain barrier penetration, enabling central nervous system activity essential for its antivertigo effects [4].

Table 1: Fundamental Chemical and Pharmacological Properties of Buclizine

PropertyCharacterization
Chemical FormulaC₂₈H₃₃ClN₂
Molecular Weight433.028 g/mol
Primary MechanismHistamine H₁ receptor antagonism
Secondary MechanismsMuscarinic acetylcholine receptor blockade
Initial Indications (1950s)Motion sickness, vestibular vertigo
BioavailabilityRapid absorption post-oral administration

The dual mechanism of action distinguished buclizine from earlier antihistamines. As documented in pharmacological studies, it suppressed labyrinth excitability through anticholinergic activity while simultaneously inhibiting the chemoreceptor trigger zone (CTZ) via H₁ receptor blockade [1]. This dual-pathway intervention effectively reduced vestibular stimulation and associated nausea, establishing its clinical utility in motion-related disorders. Early animal models demonstrated its superior ability to diminish experimentally induced vertigo compared to predecessors like meclizine, though it maintained the characteristic sedative effects of first-generation antihistamines due to its central activity [1] [2].

Shifts in Therapeutic Applications: From Antiemetic to Off-Label Uses

Following its establishment as an antiemetic, buclizine underwent exploratory clinical evaluation for diverse off-label applications throughout the 1960s-1990s. Migraine management emerged as a significant off-label use when researchers observed that buclizine-potentiated analgesics provided superior relief compared to single-agent therapies. A 1987 randomized trial (n=120) demonstrated a 68% reduction in attack severity when combined with analgesics versus 42% with analgesics alone, likely attributable to its ability to mitigate migraine-associated nausea and possibly modulate neurovascular pathways [1] [4].

Table 2: Evolution of Buclizine's Therapeutic Applications

Time PeriodPrimary ApplicationsEmerging Off-Label Uses
1957-1960sMotion sickness, Vertigo management-
1970s-1980sVestibular disorder managementMigraine adjunct, Insomnia therapy
1990s-PresentLimited antiemetic usePediatric appetite stimulation

The most controversial therapeutic shift emerged in pediatric practice, where syrup formulations were marketed as appetite stimulants despite limited evidence. Pharmaceutical promotion emphasized small historical studies (e.g., a 1991 non-indexed Indian trial reporting 15-20% weight gain in underweight children), while contemporary pharmacological reviews noted complete absence of mechanistic justification for orexigenic effects [7]. This indication sparked ethical debates regarding evidence standards, as articulated in a 2011 medical critique: "Evidence from large-scale multicentric randomized controlled clinical trials are needed before this drug can be used as a pediatric appetite stimulant" [7].

Modern pharmacological research has refocused on buclizine as a combination agent, particularly in pain management. Contemporary clinical trials (e.g., NCT04848207, NCT05139645) investigate fixed-dose combinations with paracetamol and codeine phosphate for neuropathic pain and advanced cancer pain, leveraging its sedative properties to potentiate analgesia [9]. This represents a significant departure from its original standalone use, positioning buclizine as an adjuvant rather than a primary therapeutic agent.

Regulatory History and Global Approval Milestones

Buclizine's regulatory journey demonstrates significant geographical divergence. The original 1957 U.S. approval encompassed motion sickness and vestibular disturbances, but the drug was never formally evaluated for newer indications like appetite stimulation [2] [3]. Consequently, the FDA-maintained label never expanded beyond its initial scope, contributing to declining Western utilization as newer antiemetics emerged.

Table 3: Global Regulatory Status Evolution of Buclizine

RegionInitial ApprovalCurrent Status (2025)Key Indications
United States1957Limited availabilityMotion sickness, Vertigo (approved)
European Union1960sWithdrawn (market factors)Historical: Vestibular disorders
India1971Active (OTC and prescription)Motion sickness, Appetite stimulation (off-label)
Japan1965Prescription-onlyVertigo, Motion sickness

The European market witnessed progressive withdrawal beginning in the 1990s, culminating in complete absence from formularies by 2010, driven by therapeutic substitution rather than safety concerns [5] [6]. Conversely, Asian markets expanded applications, with India formally recognizing buclizine-containing formulations in their national pharmacopeia despite controversial off-label uses. Current market analyses project the global buclizine market to reach $999.576 million by 2033, growing at 6.5% CAGR from 2025, with India accounting for 14.45% of the Asia-Pacific sector [5].

Regulatory harmonization remains elusive, as evidenced by recent clinical trial patterns. Of 12 active investigations logged in the EU Clinical Trials Register (2025), 10 evaluate buclizine exclusively within combination products rather than as a monotherapy, reflecting modern regulatory preferences for fixed-dose products with established components [9]. This contrasts with mid-century development patterns when single-agent approvals were commonplace, illustrating how evolving regulatory expectations have reshaped buclizine's therapeutic implementation.

Compounds Mentioned

  • Buclizine
  • Buclizine Hydrochloride
  • Buclizine Dihydrochloride

Properties

CAS Number

82-95-1

Product Name

Buclizine

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine

Molecular Formula

C28H33ClN2

Molecular Weight

433.0 g/mol

InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Solubility

2.46e-04 g/L

Synonyms

1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine
Aphilan
Bucladin-S
buclizine
buclizine dihydrochloride
buclizine hydrochloride
Softran

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.